Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate: is a synthetic organic compound characterized by its unique structural features, including a tert-butyl group, an aminomethyl group, and a hydroxypyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl group and the aminomethyl group. The hydroxyl group is then added through selective oxidation.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino acids or amines.
Introduction of Tert-butyl Group: The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Addition of Aminomethyl Group: This step involves the reaction of the intermediate with formaldehyde and a suitable amine under reductive amination conditions.
Selective Oxidation: The hydroxyl group is introduced through selective oxidation using reagents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific functional groups targeted.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential use in treating various diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of the target molecules, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-amino-3-methylazetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of both the hydroxyl and aminomethyl groups on the pyrrolidine ring. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to similar compounds that lack one of these groups.
Biological Activity
Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H19N2O3
- Molecular Weight : 227.29 g/mol
- CAS Number : 103057-44-9
The compound features a pyrrolidine ring with an aminomethyl and hydroxyl substituent, which are critical for its biological interactions.
This compound exhibits various mechanisms of action, particularly in neuroprotection and anti-inflammatory pathways. It has been shown to interact with several molecular targets that are relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
- Inhibition of Enzymatic Activity : The compound has demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, potentially improving cognitive function in neurodegenerative conditions .
- Antioxidant Properties : Studies have indicated that this compound possesses antioxidant activity, which may help mitigate oxidative stress—a contributing factor in many neurodegenerative diseases. The antioxidant properties were assessed using various assays, including the ABTS radical scavenging assay .
- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Neuroprotection Against Aβ-Induced Toxicity
A study investigated the protective effects of this compound on astrocytes exposed to Aβ1-42. Results indicated a significant reduction in cell death and inflammatory markers, suggesting that the compound may modulate neuroinflammatory responses associated with Alzheimer's disease .
Case Study 2: Multi-target Approach in Alzheimer's Disease
Research has highlighted the potential of this compound as part of a multi-target strategy for treating Alzheimer's disease. By inhibiting both AChE and β-secretase enzymes, it addresses multiple pathways involved in the disease's progression, enhancing its therapeutic potential .
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJZEZIYOBGVSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442099 | |
Record name | tert-Butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773826-73-6, 872714-78-8 | |
Record name | tert-Butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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